10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan
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Overview
Description
10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan is a chemical compound with the molecular formula C14H20O It belongs to the class of cyclononafurans, which are characterized by a fused ring structure containing both cyclononane and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Electrophiles such as halogens, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 10-Ethyl-4-propyl-5,9,10,11-tetrahydro-1H-furo[3’,4’:5,6]cyclonona[1,2-c]furan-1,3,6,8(4H)-tetrone
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
Uniqueness
10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan is unique due to its specific ring structure and the presence of a propyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the furan ring also imparts specific electronic properties that can influence its interactions with other molecules .
Properties
CAS No. |
493009-64-6 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-propyl-7,8,9,10-tetrahydro-6H-cyclonona[c]furan |
InChI |
InChI=1S/C14H20O/c1-2-7-12-8-5-3-4-6-9-13-10-15-11-14(12)13/h8,10-11H,2-7,9H2,1H3 |
InChI Key |
KRTWEMLQZNKDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CCCCCCC2=COC=C21 |
Origin of Product |
United States |
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